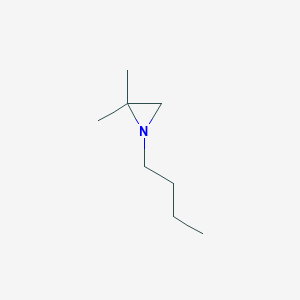
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorinated propanol backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. Flow microreactor systems can be employed to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in pyridine.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL is utilized in various scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Tert-butyldimethylsilyl)oxy)-propanol: Similar structure but lacks the fluorine atom.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Contains an aldehyde group instead of a hydroxyl group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromine atom instead of a fluorine atom .
Uniqueness
The presence of the fluorine atom in 3-((Tert-butyldimethylsilyl)oxy)-2-fluoropropan-1-OL imparts unique reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C9H21FO2Si |
|---|---|
Molekulargewicht |
208.35 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H21FO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
SGVLKJGGRRBQRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


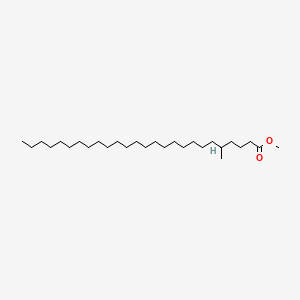

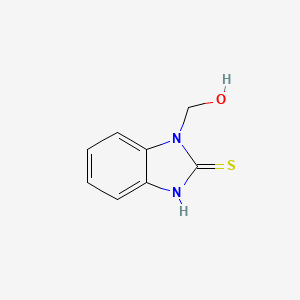
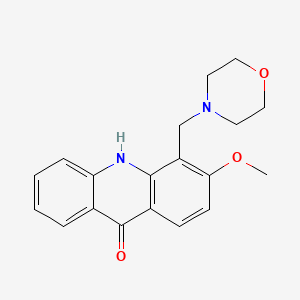
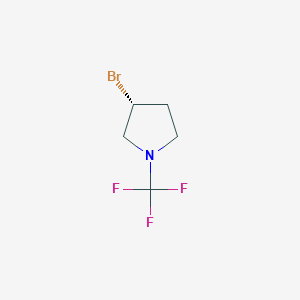
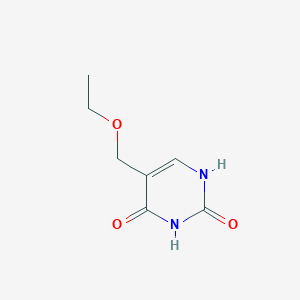
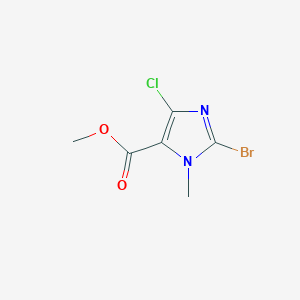
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
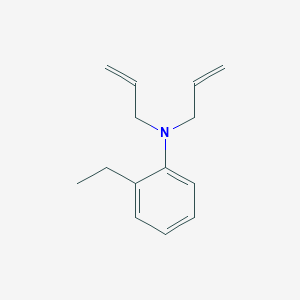

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
